N-[2,4-dioxo-3-(2-phenylethyl)-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl]acetamide
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Overview
Description
N-[2,4-dioxo-3-(2-phenylethyl)-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl]acetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-dioxo-3-(2-phenylethyl)-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl]acetamide typically involves multi-step organic reactions. The starting materials often include aromatic amines and acylating agents. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-dioxo-3-(2-phenylethyl)-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[2,4-dioxo-3-(2-phenylethyl)-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2,4-dioxo-3-(2-phenylethyl)-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-[2,4-dioxo-3-(2-phenylethyl)-1H-benzo[g]pteridin-8-yl]acetamide
- N’-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-benzo[g]pteridin-8-yl]-N,N-dimethylmethanimidamide
Uniqueness
N-[2,4-dioxo-3-(2-phenylethyl)-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl]acetamide is unique due to its specific structural features, including the presence of multiple aromatic rings and functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H17N5O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2,4-dioxo-3-(2-phenylethyl)-1H-benzo[g]pteridin-8-yl]acetamide |
InChI |
InChI=1S/C20H17N5O3/c1-12(26)21-14-7-8-15-16(11-14)23-18-17(22-15)19(27)25(20(28)24-18)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,21,26)(H,23,24,28) |
InChI Key |
DLLZPPDWTVNUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C3C(=N2)NC(=O)N(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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